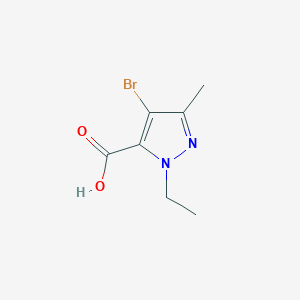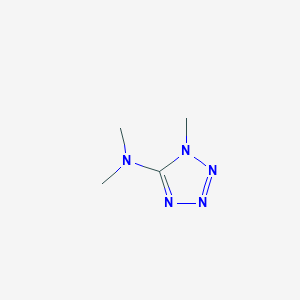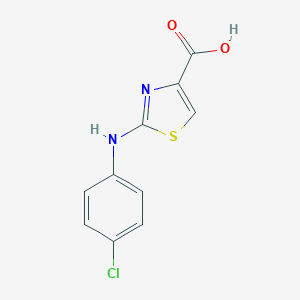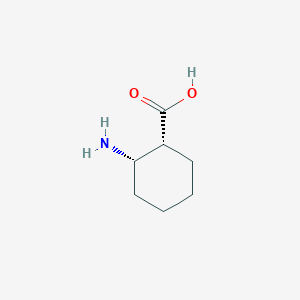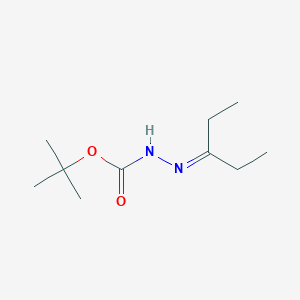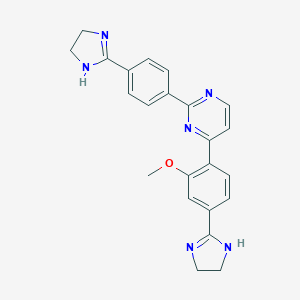
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor 1 (FGFR1). It has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine exerts its anticancer effects by selectively inhibiting FGFR1, a receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. By inhibiting FGFR1, 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemische Und Physiologische Effekte
In addition to its anticancer effects, 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has also been shown to have neuroprotective effects, which may have potential therapeutic applications in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has several advantages for use in lab experiments. It is a highly selective inhibitor of FGFR1, which reduces the risk of off-target effects. It is also a potent inhibitor, with an IC50 value in the low nanomolar range. However, 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has some limitations for use in lab experiments. It is a relatively large and complex molecule, which may limit its solubility and bioavailability. It also has a relatively short half-life, which may require frequent dosing in in vivo experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine. Another area of interest is the investigation of the potential therapeutic applications of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine in other diseases, such as neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine and its effects on downstream signaling pathways.
Synthesemethoden
The synthesis of 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine involves multiple steps and has been described in several research papers. The general method involves the condensation of 2-amino-4,5-dihydro-1H-imidazole with 2-methoxy-4-(4-nitrophenyl)phenol to form a key intermediate, which is then further reacted with 4-(4-amino-2-methoxyphenyl)pyrimidine-2-amine to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. 4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Eigenschaften
CAS-Nummer |
160522-92-9 |
|---|---|
Produktname |
4-(4-(4,5-Dihydro-1H-imidazol-2-yl)-2-methoxyphenyl)-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)pyrimidine |
Molekularformel |
C23H22N6O |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine |
InChI |
InChI=1S/C23H22N6O/c1-30-20-14-17(22-27-12-13-28-22)6-7-18(20)19-8-9-24-23(29-19)16-4-2-15(3-5-16)21-25-10-11-26-21/h2-9,14H,10-13H2,1H3,(H,25,26)(H,27,28) |
InChI-Schlüssel |
ZYGJQIRCRHCOID-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCN5 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCN5 |
Andere CAS-Nummern |
160522-92-9 |
Synonyme |
4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxy-phenyl]-2-[4-(4,5-dihydr o-1H-imidazol-2-yl)phenyl]pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,2'-Bipyridine]-5-carbaldehyde](/img/structure/B71778.png)
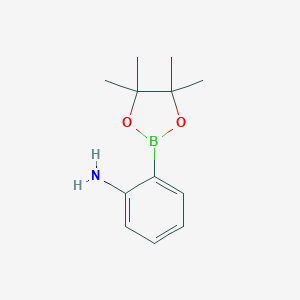
![3-[(S)-1-Ethenylbutyl]-5-methylcatechol](/img/structure/B71786.png)
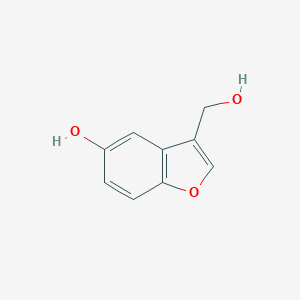
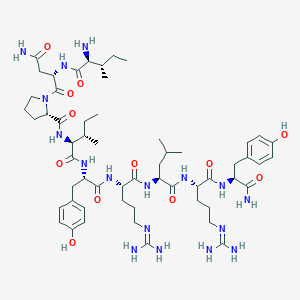
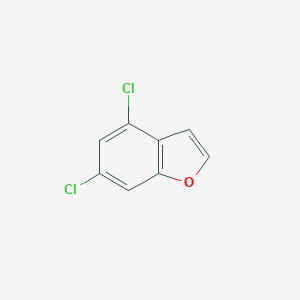
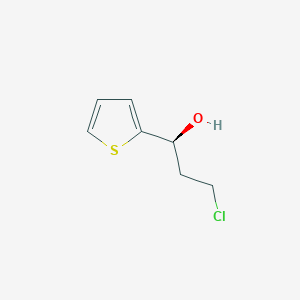
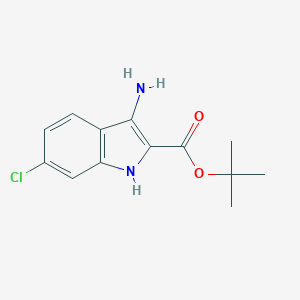
![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)
